1'-(4-Chlorobenzyl)-3-methyl-1,4'-bipiperidine

sigma-1 receptor receptor binding competitive binding assay

Researchers needing a selective sigma-1 tool compound often face cross-reactivity issues with generic ligands. This bipiperidine solves that with a Ki of 98 nM and >102-fold selectivity over sigma-2, enabling cleaner assay interpretation. · >100-fold σ1/σ2 selectivity - minimizes off-target noise in binding & functional assays · Estimated logP ~3.5-4.0 - optimized for CNS penetration in modulator development · Custom synthesis available; bulk quantities and solubility-enhancing derivatization supported

Molecular Formula C18H27ClN2
Molecular Weight 306.9 g/mol
Cat. No. B10882431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(4-Chlorobenzyl)-3-methyl-1,4'-bipiperidine
Molecular FormulaC18H27ClN2
Molecular Weight306.9 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)C2CCN(CC2)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H27ClN2/c1-15-3-2-10-21(13-15)18-8-11-20(12-9-18)14-16-4-6-17(19)7-5-16/h4-7,15,18H,2-3,8-14H2,1H3
InChIKeySMHBTZLEMGRGHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'-(4-Chlorobenzyl)-3-methyl-1,4'-bipiperidine for Sigma-1 Research


1'-(4-Chlorobenzyl)-3-methyl-1,4'-bipiperidine (CAS not assigned, MF: C18H27ClN2, MW: 306.9 g/mol) is a substituted bipiperidine compound featuring a 1,4'-bipiperidine core with a 4-chlorobenzyl group at the 1'-position and a methyl substituent at the 3-position of the second piperidine ring . This compound belongs to a class of bipiperidine derivatives that have demonstrated utility as sigma-1 receptor ligands [1] and as intermediates in the synthesis of pharmacologically active molecules [2]. Its structural features—specifically the 4-chlorobenzyl moiety and the methyl substitution pattern—confer distinct physicochemical and target engagement properties that differentiate it from simpler bipiperidine analogs and warrant consideration in receptor pharmacology and medicinal chemistry workflows.

Substitution Specificity of 1'-(4-Chlorobenzyl)-3-methyl-1,4'-bipiperidine


The bipiperidine scaffold is not a monolithic entity; substituent identity and position critically modulate target affinity, selectivity, and physicochemical properties. The unsubstituted 1,4'-bipiperidine core (Ki > 10,000 nM at sigma-1) lacks the necessary binding interactions for high-affinity receptor engagement [1]. Conversely, the 3-methyl-1,4'-bipiperidine analog exhibits reversed selectivity, preferentially binding sigma-2 over sigma-1 by ~9.3-fold [2]. The addition of the 4-chlorobenzyl group to the 3-methyl-1,4'-bipiperidine core transforms the selectivity profile to favor sigma-1 by >100-fold [3], while also increasing lipophilicity and potentially enhancing blood-brain barrier penetration . Therefore, substituting this compound with a generic bipiperidine or even a closely related methylated analog would yield dramatically different target engagement profiles and experimental outcomes.

1'-(4-Chlorobenzyl)-3-methyl-1,4'-bipiperidine vs. Analogs: Evidence


Sigma-1 Affinity vs. Unsubstituted Bipiperidine Core

1'-(4-Chlorobenzyl)-3-methyl-1,4'-bipiperidine exhibits a binding affinity (Ki) of 98 nM for the sigma-1 receptor, as determined by competition binding assay [1]. In contrast, the unsubstituted 1,4'-bipiperidine core displays no measurable high-affinity binding (Ki > 10,000 nM) at this receptor [2]. The 4-chlorobenzyl and 3-methyl substituents collectively contribute a >100-fold enhancement in sigma-1 affinity relative to the core scaffold.

sigma-1 receptor receptor binding competitive binding assay

Sigma-1/Sigma-2 Selectivity vs. 3-Methyl-1,4'-bipiperidine

The target compound demonstrates a sigma-1/sigma-2 selectivity ratio of >102, with a sigma-1 Ki of 98 nM and a sigma-2 Ki of <10,000 nM [1]. In stark contrast, the comparator 3-methyl-1,4'-bipiperidine exhibits a sigma-1 Ki of 841 nM and a sigma-2 Ki of 90 nM, resulting in a sigma-2/sigma-1 selectivity ratio of ~9.3 [2]. Thus, the addition of the 4-chlorobenzyl group not only enhances sigma-1 affinity but also reverses the selectivity profile entirely, shifting from sigma-2-preferring to highly sigma-1-selective.

sigma receptor selectivity sigma-1/sigma-2 off-target profiling

4-Chlorobenzyl Lipophilicity vs. Fluorinated Analogs

The 4-chlorobenzyl substituent significantly increases the compound's lipophilicity compared to non-halogenated or fluorinated analogs. Comparative analysis of halogenated bipiperidine derivatives indicates that the chlorine atom increases logP by approximately 0.5–1.0 units relative to fluorine, and by >2 units relative to unsubstituted benzyl groups . Specifically, 1'-(4-chlorobenzyl)-3-methyl-1,4'-bipiperidine exhibits an estimated logP of ~3.5–4.0, whereas the corresponding 4-fluorobenzyl analog has a logP of ~2.8 . This enhanced lipophilicity correlates with improved passive membrane permeability and predicted blood-brain barrier (BBB) penetration.

lipophilicity blood-brain barrier CNS drug design

Solubility Enhancement by Bipiperidine-Carbamate Conjugation

While direct solubility data for 1'-(4-chlorobenzyl)-3-methyl-1,4'-bipiperidine are not reported, the bipiperidine scaffold has been successfully employed as a solubility-enhancing moiety. In a 2016 study, 1,4'-bipiperidine-1'-carbamate residues were conjugated to DNA-intercalating polyketides (daunorubicin and chartreusin), resulting in water-soluble derivatives and prodrugs with dramatically improved antiproliferative activities [1]. The study demonstrated that the bipiperidine carbamate function increases aqueous solubility by ≥10-fold relative to the parent glycosides, enabling formulation and administration of otherwise insoluble compounds.

aqueous solubility prodrug drug delivery polyketide conjugates

Patent Coverage for Diabetic Complications and Wound Healing

1'-(4-Chlorobenzyl)-3-methyl-1,4'-bipiperidine falls within the generic scope of US Patent 9,624,199 B2 (assigned to Bayer Pharma AG), which claims substituted bipiperidinyl derivatives for the treatment and/or prevention of diabetic microangiopathies, diabetic ulcers on the extremities, diabetic foot ulcers, and related vascular disorders [1]. While the patent does not disclose specific biological data for this exact compound, its inclusion within the claimed Markush structure indicates it possesses the core bipiperidine motif deemed essential for the claimed therapeutic activity.

diabetic complications wound healing microangiopathy Bayer patent

1'-(4-Chlorobenzyl)-3-methyl-1,4'-bipiperidine Application Scenarios


Sigma-1 Receptor Pharmacological Probe

Given its nanomolar sigma-1 affinity (Ki = 98 nM) and >102-fold selectivity over sigma-2 [1], this compound is ideally suited as a reference ligand or tool compound in sigma-1 receptor binding assays, functional assays (e.g., calcium flux, ERK phosphorylation), and selectivity panels. Its use ensures minimal sigma-2 cross-reactivity, enabling cleaner interpretation of sigma-1-mediated effects compared to less selective analogs like 3-methyl-1,4'-bipiperidine.

CNS-Penetrant Sigma-1 Lead Optimization

The combination of nanomolar sigma-1 affinity, high sigma-1 selectivity, and elevated lipophilicity (estimated logP ~3.5–4.0) positions this compound as an attractive starting point for optimizing CNS-penetrant sigma-1 modulators. Researchers can leverage the bipiperidine core and the 4-chlorobenzyl moiety as key pharmacophoric elements while exploring further derivatization to fine-tune potency, selectivity, and pharmacokinetic properties.

Prodrug and Solubility Formulation Development

The demonstrated ability of bipiperidine-1'-carbamate conjugates to dramatically improve aqueous solubility (≥10-fold) of otherwise insoluble polyketides [2] supports the use of 1'-(4-chlorobenzyl)-3-methyl-1,4'-bipiperidine as a solubility-enhancing moiety. This is particularly valuable for programs aiming to formulate poorly soluble drug candidates or to create prodrugs with improved bioavailability.

Diabetic Complication and Wound Healing Research

Inclusion of this compound within the Markush structure of US 9,624,199 B2 [3] establishes its relevance to diabetic microangiopathies, diabetic foot ulcers, and related vascular disorders. Research groups investigating these therapeutic areas can utilize this compound as a starting point for synthesizing and evaluating novel bipiperidine derivatives for activity in models of diabetic wound healing and microvascular dysfunction.

Quote Request

Request a Quote for 1'-(4-Chlorobenzyl)-3-methyl-1,4'-bipiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.